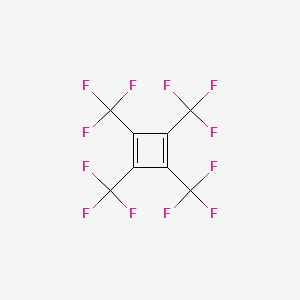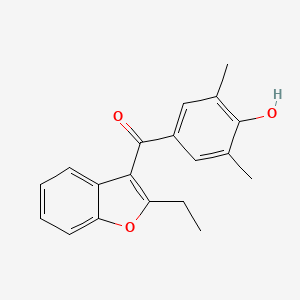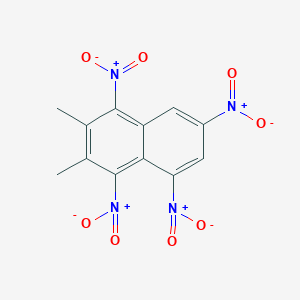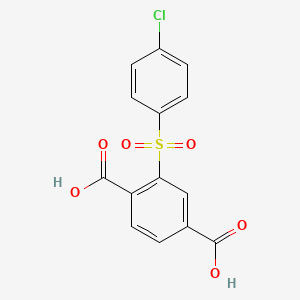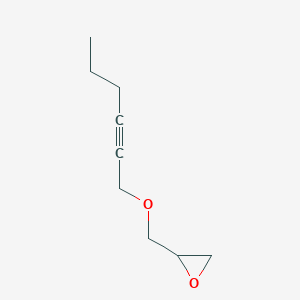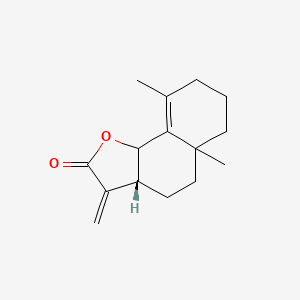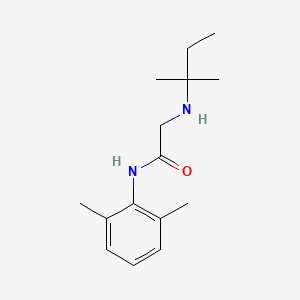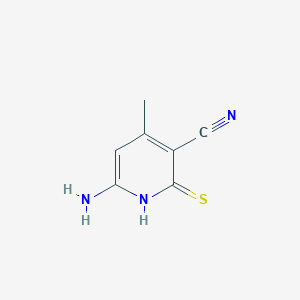
Cyclohexyl 4-(1,1-(dimethylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 4-(1,1-(dimethylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate is a complex organic compound with a unique structure that combines cyclohexyl, phenyl, and pyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(1,1-(dimethylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate typically involves multiple steps, starting with the preparation of the individual components. The cyclohexyl group can be introduced through cyclohexanol derivatives, while the phenyl and pyridinyl groups are often synthesized through aromatic substitution reactions. The final step involves the formation of the carbonimidodithioate linkage under controlled conditions, often using reagents like thionyl chloride or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl 4-(1,1-(dimethylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Cyclohexyl 4-(1,1-(dimethylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexyl 4-(1,1-(dimethylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate
- Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
- Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl-
Uniqueness
Cyclohexyl 4-(1,1-(dimethylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate is unique due to its specific combination of cyclohexyl, phenyl, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
42754-23-4 |
|---|---|
Fórmula molecular |
C23H30N2S2 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
1-[(4-tert-butylphenyl)methylsulfanyl]-1-cyclohexylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C23H30N2S2/c1-23(2,3)19-13-11-18(12-14-19)17-26-22(25-20-8-7-15-24-16-20)27-21-9-5-4-6-10-21/h7-8,11-16,21H,4-6,9-10,17H2,1-3H3 |
Clave InChI |
VMFNOGUKCOPHRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CSC(=NC2=CN=CC=C2)SC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)
